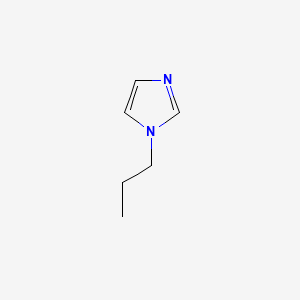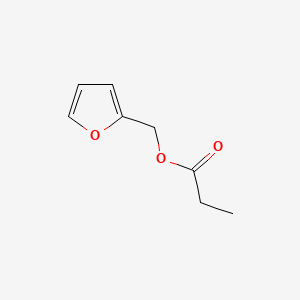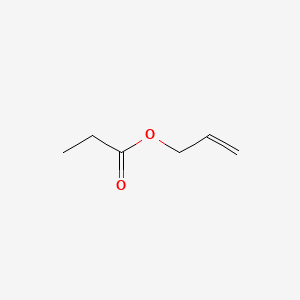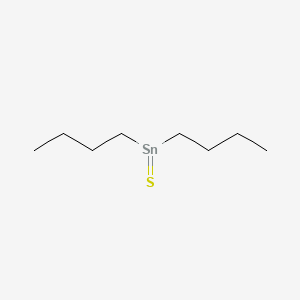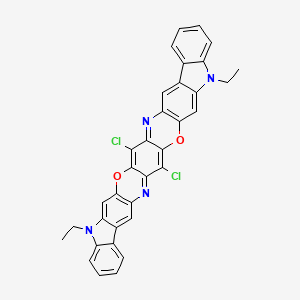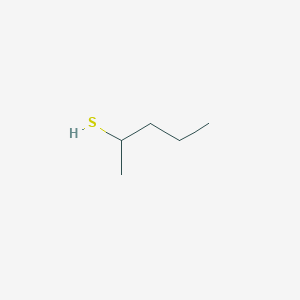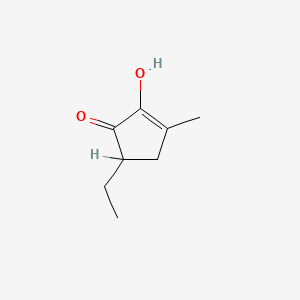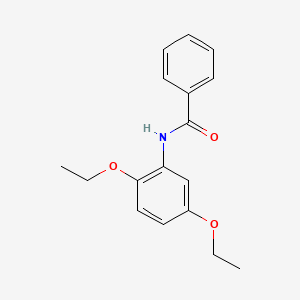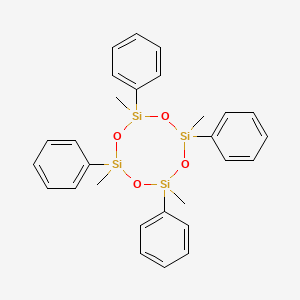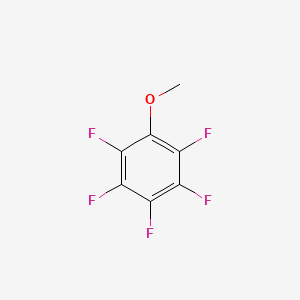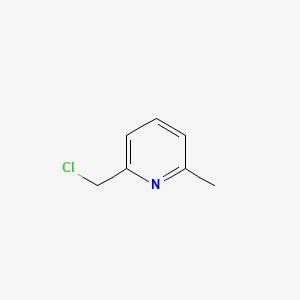
2-(Chlorométhyl)-6-méthylpyridine
Vue d'ensemble
Description
2-(Chloromethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its chloromethyl and methyl substituents at the 2 and 6 positions, respectively. It is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Applications De Recherche Scientifique
2-(Chloromethyl)-6-methylpyridine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-6-methylpyridine can be synthesized through several methods. One common method involves the chloromethylation of 6-methylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions are usually acidic, and the process involves the formation of a chloromethyl cation, which then reacts with the 6-methylpyridine to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2-(Chloromethyl)-6-methylpyridine often involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Addition Reactions: The pyridine ring can undergo addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions typically occur under basic conditions and may require elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Addition: Electrophilic addition reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with ammonia can yield 2-(Aminomethyl)-6-methylpyridine, while oxidation may produce pyridine derivatives with additional functional groups.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-6-methylpyridine in chemical reactions involves the formation of reactive intermediates such as the chloromethyl cation. This cation can then react with nucleophiles or electrophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)pyridine: Lacks the methyl group at the 6 position, making it less sterically hindered and potentially more reactive in certain reactions.
6-Methylpyridine: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.
2-Methylpyridine: Similar structure but lacks the chloromethyl group, affecting its reactivity and applications.
Uniqueness
2-(Chloromethyl)-6-methylpyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Propriétés
IUPAC Name |
2-(chloromethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYGHGKTNHYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275746 | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3099-29-4 | |
| Record name | 2-(Chloromethyl)-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(chloromethyl)-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(Chloromethyl)-6-methylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?
A1: 2-(Chloromethyl)-6-methylpyridine (2) is a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine (6). The research paper outlines a synthetic route where 2-(Chloromethyl)-6-methylpyridine, obtained as a mixture alongside 4-chloro-2,6-dimethylpyridine (3) from the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (1), is ultimately separated and not used in the final steps. The desired product (6) is achieved by reacting the separated 4-chloro-2,6-dimethylpyridine (3) with trimethylstannyl sodium. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


